8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione
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Overview
Description
8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of indeno-pyrimidines. These compounds are characterized by a fused ring system consisting of an indene and a pyrimidine ring. The presence of a nitro group at the 8th position and a dione functionality at the 4th and 5th positions makes this compound unique and of significant interest in various fields of research .
Preparation Methods
The synthesis of 8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method is the Biginelli condensation, which is a one-pot multicomponent reaction. This method involves the reaction of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The dione functionality can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and hydrazines. The major products formed from these reactions include amino derivatives, substituted indeno-pyrimidines, and various imine or hydrazone derivatives .
Scientific Research Applications
8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to DNA damage and inhibition of cell proliferation . The compound can also inhibit specific enzymes involved in cellular processes, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione can be compared with other indeno-pyrimidine derivatives, such as:
4-aryl-4,5-dihydro-1H-indeno[1,2-d]pyrimidine-2-thiones: These compounds also exhibit antibacterial activity but differ in their structural features and specific biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and dione functionalities, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
64143-03-9 |
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Molecular Formula |
C11H5N3O4 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
8-nitro-3H-indeno[1,2-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C11H5N3O4/c15-10-6-2-1-5(14(17)18)3-7(6)9-8(10)11(16)13-4-12-9/h1-4H,(H,12,13,16) |
InChI Key |
RPDRIDNKNCYHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C(=O)NC=N3 |
Origin of Product |
United States |
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